Gabapentin

Description

This compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid ([GABA]) that was first approved for use in the United States in 1993. It was originally developed as a novel anti-epileptic for the treatment of certain types of seizures - today it is also widely used to treat neuropathic pain. This compound has some stark advantages as compared with other anti-epileptics, such as a relatively benign adverse effect profile, wide therapeutic index, and lack of appreciable metabolism making it unlikely to participate in pharmacokinetic drug interactions.. It is structurally and functionally related to another GABA derivative, [pregabalin].

The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with this compound is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from this compound have been reported.

This compound is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, this compound appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 5 approved and 61 investigational indications.

This compound was originally developed as a chemical analogue of gamma-aminobutyric acid (GABA) to reduce the spinal reflex for the treatment of spasticity and was found to have anticonvulsant activity in various seizure models. In addition, it also displays antinociceptive activity in various animal pain models. Clinically, this compound is indicated as an add-on medication for the treatment of partial seizures, and neuropathic pain. It was also claimed to be beneficial in several other clinical disorders such as anxiety, bipolar disorder, and hot flashes. The possible mechanisms or targets involved in the multiple therapeutic actions of this compound have been actively studied. Since this compound was developed, several hypotheses had been proposed for its action mechanisms. They include selectively activating the heterodimeric GABA(B) receptors consisting of GABA(B1a) and GABA(B2) subunits, selectively enhancing the NMDA current at GABAergic interneurons, or blocking AMPA-receptor-mediated transmission in the spinal cord, binding to the L-alpha-amino acid transporter, activating ATP-sensitive K(+) channels, activating hyperpolarization-activated cation channels, and modulating Ca(2+) current by selectively binding to the specific binding site of [(3)H]this compound, the alpha(2)delta subunit of voltage-dependent Ca(2+) channels. Different mechanisms might be involved in different therapeutic actions of this compound. In this review, we summarized the recent progress in the findings proposed for the antinociceptive action mechanisms of this compound and suggest that the alpha(2)delta subunit of spinal N-type Ca(2+) channels is very likely the analgesic action target of this compound. (A7831).

A cyclohexane-gamma-aminobutyric acid derivative that is used for the treatment of PARTIAL SEIZURES; NEURALGIA; and RESTLESS LEGS SYNDROME.

See also: this compound Enacarbil (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

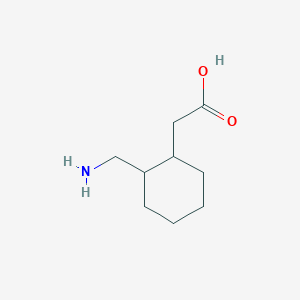

2-[1-(aminomethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Record name | gabapentin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gabapentin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020074 | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4), >100mg/mL, In water, 4.49X10+3 mg/L at 25 °C, Freely soluble in water, Freely soluble in alkaline and acidic solutions | |

| Record name | SID855579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid; crystals from ethanol/ether | |

CAS No. |

60142-96-3 | |

| Record name | Gabapentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gabapentin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gabapentin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW7F3G59X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-166 °C; also reported as 165-167 °C, 165 - 167 °C | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gabapentin: A Structural GABA Analog with Non-GABAergic Functional Implications

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of gabapentin, a widely prescribed pharmaceutical agent. We will explore its structural relationship to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), dissect its primary mechanism of action which paradoxically diverges from direct GABAergic pathways, and detail the functional consequences that underpin its therapeutic applications in epilepsy and neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Structural Genesis: A Tale of Two Molecules

This compound was initially synthesized with the goal of mimicking GABA's inhibitory effects in the central nervous system.[1] Structurally, it is a GABA molecule with a cyclohexyl group covalently bonded to its backbone.[2][3] This chemical modification confers a crucial pharmacokinetic advantage: it enhances its lipid solubility, allowing it to traverse the blood-brain barrier via the large neutral amino acid transporter (LAT1), a feat that GABA itself accomplishes with poor efficiency.[1][4][5]

However, despite its design as a GABA analog, extensive research has conclusively demonstrated that this compound does not bind to GABA-A or GABA-B receptors, nor does it significantly modulate GABA synthesis, uptake, or degradation at clinically relevant concentrations.[3][6][7] This fundamental divergence between structural design and functional reality is the cornerstone of this compound's unique pharmacological profile.

Primary Mechanism of Action: The α2δ-1 Subunit Interaction

The principal therapeutic actions of this compound are mediated through its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][6][8] While it also binds to the α2δ-2 subunit, its affinity is lower, and it shows no significant binding to the α2δ-3 subunit.[9][10] This interaction is critical and serves as the primary molecular target for the drug's efficacy.[11]

The functional implications of this binding are profound and occur at the presynaptic terminal:

-

Impaired VGCC Trafficking: this compound's binding to the α2δ-1 subunit disrupts the forward trafficking of the pore-forming α1 subunits of VGCCs from the endoplasmic reticulum to the presynaptic membrane.[4][12] This leads to a reduction in the overall density of functional calcium channels at the nerve terminal.[4]

-

Reduced Calcium Influx: With fewer VGCCs present on the presynaptic membrane, the influx of calcium ions during an action potential is significantly diminished.[13][14]

-

Decreased Neurotransmitter Release: The reduction in intracellular calcium concentration directly inhibits the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters, most notably glutamate.[4][6][8]

This cascade of events effectively dampens neuronal hyperexcitability, which is a hallmark of both epileptic seizures and neuropathic pain states.[6]

Secondary and Chronic Mechanisms

While the α2δ-1 interaction is the most widely accepted mechanism, other actions may contribute to this compound's broad clinical profile, particularly with chronic administration:

-

Increased GABA Synthesis: Some studies using NMR spectroscopy have shown that this compound can increase overall brain GABA concentrations, potentially by modulating the activity of GABA-synthesizing enzymes like glutamic acid decarboxylase (GAD).[2][15]

-

Modulation of HCN Channels: this compound has been shown to modulate the voltage-dependence of hyperpolarization-activated cation (HCN) channels, specifically HCN4, which may contribute to its effects on neuronal excitability.[16]

-

Increased Expression of Extrasynaptic GABA-A Receptors: Chronic exposure to this compound has been found to increase the cell-surface expression of δ subunit-containing GABA-A receptors.[17][18] These receptors mediate tonic (persistent) inhibition, and their upregulation could enhance overall inhibitory tone in the brain, contributing to this compound's anxiolytic and sedative effects.[17]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's binding and functional effects.

Table 1: Binding Affinity of this compound for α2δ Subunits

| Subunit | Dissociation Constant (Kd) | Reference(s) |

| α2δ-1 | 59 nM | [9][10] |

| α2δ-2 | 153 nM | [9][10] |

| α2δ-3 | No significant binding | [9][10] |

Table 2: Electrophysiological Effects of this compound on High-Voltage-Activated (HVA) Ca²⁺ Currents

| Preparation | This compound Concentration | Effect on Peak Current | Experimental Condition | Reference(s) |

| Cultured Rat Dorsal Root Ganglion (DRG) Neurons | 25 µM | ~25-30% reduction in total Ca²⁺ influx | Acute application | [14] |

| Cultured Rat DRG Neurons | 1 mM | ~50.7% reduction in HVA current | Chronic incubation (3 days) | [12] |

| Isolated Rat Retinal Ganglion Cells (RGCs) | 10 µM | Significant reduction in ICa between -20 and +10 mV | Acute application (2 min) | [19] |

Table 3: In Vivo Effects of this compound on Neurotransmitter Concentrations

| Study Population | This compound Dose | Brain Region | Effect on GABA Concentration | Reference(s) |

| Healthy Human Subjects | 900 mg (single dose) | Visual Cortex | 55.7% average increase | [15] |

Key Experimental Protocols

Radioligand Binding Assay for this compound Affinity

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for [³H]this compound on its target protein (α2δ-1 subunit) in brain tissue homogenates.

Methodology:

-

Membrane Preparation: Porcine or rat brain tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[20] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a final assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[20]

-

Saturation Assay:

-

A fixed amount of membrane protein (e.g., 50-120 µg) is incubated in multi-well plates.[20]

-

Increasing concentrations of radiolabeled [³H]this compound are added to the wells.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., (S)-3-isobutylgaba).[21]

-

-

Incubation: Plates are incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[20]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[20] Filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[20]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression (e.g., fitting to a one-site binding model) or Scatchard analysis to determine the Kd and Bmax values.[22]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the direct effects of this compound on voltage-gated calcium channel currents in isolated neurons.

Methodology:

-

Cell Preparation: Neurons, such as dorsal root ganglion (DRG) neurons, are isolated from tissue and cultured for a short period.[14][23]

-

Recording Setup: A single neuron is identified under a microscope. A glass micropipette with a very fine tip, filled with an internal solution, is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp: The cell's membrane potential is clamped at a holding potential where VGCCs are typically closed (e.g., -80 mV).[14]

-

Current Elicitation: A series of depolarizing voltage steps (e.g., to 0 mV) are applied to activate the VGCCs, and the resulting inward calcium currents are recorded.[14] Barium is often substituted for calcium as the charge carrier to block potassium channels and enhance the signal.[14]

-

Drug Application: A baseline recording of the calcium current is established. This compound is then applied to the cell via perfusion of the external solution.

-

Data Acquisition: The effect of this compound on the amplitude and kinetics of the calcium current is recorded over time. Both acute (minutes) and chronic (hours to days of pre-incubation) effects can be studied.[12][13]

-

Data Analysis: The peak current amplitude before and after drug application is measured and compared to quantify the percentage of inhibition. Current-voltage (I-V) relationships can be generated to assess the voltage-dependence of the block.[19]

In Vivo Behavioral Assay: Chronic Constriction Injury (CCI) Model

Objective: To assess the analgesic efficacy of this compound in a rodent model of neuropathic pain.

Methodology:

-

Model Induction: Under anesthesia, the sciatic nerve of a rat or mouse is exposed, and loose ligatures are tied around it, causing a constriction that leads to the development of pain-like behaviors over several days.[24]

-

Drug Administration: Animals are treated with this compound (e.g., 100 mg/kg, intraperitoneally) or a vehicle control over a specified treatment period (e.g., 14 days).[24]

-

Behavioral Testing (Baseline and Post-Treatment):

-

Mechanical Allodynia: Paw withdrawal thresholds in response to stimulation with calibrated von Frey filaments are measured. A lower threshold indicates increased sensitivity.

-

Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test) is measured. A shorter latency indicates increased sensitivity.

-

Cold Allodynia: The frequency or duration of paw lifting/licking in response to the application of a drop of acetone is measured.[24]

-

-

Data Analysis: The withdrawal thresholds or latencies are compared between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA) to determine if the drug significantly alleviates pain-like behaviors.[24]

Conclusion

This compound represents a fascinating case in pharmacology where a drug's structure belies its primary mechanism of action. Developed as a GABA analog, its therapeutic efficacy stems not from interaction with the GABAergic system, but from a specific, high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces presynaptic calcium influx and subsequent release of excitatory neurotransmitters, providing a clear molecular basis for its use as an anticonvulsant and analgesic. While secondary mechanisms involving GABA synthesis and the expression of extrasynaptic receptors may contribute to its broader clinical effects, the α2δ-1 subunit remains the undisputed primary target. A thorough understanding of this core mechanism is essential for the rational development of next-generation therapeutics for neurological disorders characterized by neuronal hyperexcitability.

References

- 1. troscriptions.com [troscriptions.com]

- 2. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The impact of this compound administration on brain GABA and glutamate concentrations: a 7T ¹H-MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Modulates HCN4 Channel Voltage-Dependence [frontiersin.org]

- 17. This compound increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by this compound | Visual Neuroscience | Cambridge Core [cambridge.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Isolation of the [3H]this compound-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. brieflands.com [brieflands.com]

- 23. This compound's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacodynamics of Gabapentin in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, initially synthesized as a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), has become a widely prescribed medication for the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1] Despite its structural similarity to GABA, its primary mechanism of action does not involve direct interaction with GABA receptors.[2] Instead, this compound exerts its effects through a unique and complex pharmacodynamic profile within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms that underpin the therapeutic effects of this compound, with a focus on its interaction with voltage-gated calcium channels, modulation of neurotransmitter systems, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The principal molecular target of this compound is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4] This high-affinity interaction is central to its therapeutic efficacy.

This compound binds to the α2δ-1 and α2δ-2 subunits of VGCCs, with a higher affinity for the α2δ-1 subunit.[4][5][6] This binding is crucial for its analgesic and anticonvulsant properties.[4] The α2δ-3 subunit does not bind this compound.[4][6] Chronic, but not acute, application of this compound has been shown to inhibit calcium currents in both heterologous expression systems and dorsal root ganglion neurons.[7][8] This suggests that this compound's effect is not a direct channel block but rather a modulation of channel trafficking and function.[7] this compound is thought to interfere with the trafficking of the α2δ-1 subunit from the dorsal root ganglion to the central terminals in the dorsal horn, leading to a reduction in the number of functional calcium channels at the presynaptic membrane.[4] By binding to the α2δ-1 subunit, this compound reduces the release of excitatory neurotransmitters, most notably glutamate and substance P.[3] This reduction in neurotransmitter release is a key factor in dampening neuronal hyperexcitability, which is a hallmark of both neuropathic pain and epilepsy.

Signaling Pathway of this compound's Primary Action

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. The Impact of this compound Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound increases extracellular glutamatergic level in the locus coeruleus via astroglial glutamate transporter-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium channel alpha(2)delta subunits-structure and this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Time course and specificity of the pharmacological disruption of the trafficking of voltage-gated calcium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabapentin's Enigmatic Impact on GABAergic Tone: A Technical Deep Dive into its Interaction with Glutamic Acid Decarboxylase and GABA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed pharmaceutical for epilepsy and neuropathic pain. Despite its clinical efficacy, the precise molecular mechanisms underpinning its therapeutic effects remain a subject of intensive research. While it is established that this compound does not directly engage with GABA receptors, compelling evidence suggests its involvement in the modulation of GABA synthesis, with a particular focus on the rate-limiting enzyme, glutamic acid decarboxylase (GAD). This technical guide provides an in-depth exploration of the current understanding of this compound's impact on GAD and the overall GABAergic system. It consolidates quantitative data, details relevant experimental methodologies, and presents visual representations of the key pathways and processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The this compound Paradox

This compound was initially synthesized with the intention of mimicking the action of GABA. However, subsequent pharmacological studies revealed a surprising lack of affinity for GABAA or GABAB receptors.[1] This discovery prompted a shift in research towards alternative mechanisms to explain its anticonvulsant and analgesic properties. The current consensus points to this compound's high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) as its primary mode of action.[1][2] This interaction is believed to reduce the release of excitatory neurotransmitters. However, a significant body of evidence also indicates that this compound influences GABAergic neurotransmission by increasing GABA synthesis and non-synaptic GABA concentrations.[1][3] This guide delves into the latter aspect, focusing on the molecular interactions between this compound and the enzymatic machinery of GABA synthesis, particularly glutamic acid decarboxylase (GAD).

This compound's Primary Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

The principal mechanism of action of this compound involves its specific binding to the α2δ-1 subunit of VGCCs.[2] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex, leading to a reduction in the presynaptic release of excitatory neurotransmitters such as glutamate.

The GABA Synthesis Pathway and the Role of Glutamic Acid Decarboxylase (GAD)

GABA, the primary inhibitory neurotransmitter in the central nervous system, is synthesized from glutamate through a single decarboxylation step catalyzed by the enzyme glutamic acid decarboxylase (GAD). GAD exists in two isoforms, GAD65 and GAD67, which differ in their cellular localization and regulation. GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is primarily located in nerve terminals and is involved in the synthesis of GABA for vesicular release.

This compound's Modulatory Effects on GABAergic Metabolic Enzymes

While the interaction with the α2δ-1 subunit is well-established, this compound also exerts effects on several enzymes involved in the metabolic pathways of glutamate and GABA. These interactions, though sometimes considered secondary, may contribute to the overall increase in GABAergic tone observed with this compound treatment.

Stimulation of Glutamic Acid Decarboxylase (GAD)

Several in vitro studies have reported that this compound can stimulate the activity of GAD.[3] Research suggests that this compound stimulates GAD at concentrations ranging from 1.0 to 2.5 mM.[3] This effect is hypothesized to increase the rate of GABA synthesis from glutamate, thereby elevating GABA levels in the brain.

Interaction with Other Key Enzymes

Beyond its purported effects on GAD, this compound has been shown to interact with other enzymes in the glutamate-GABA metabolic cycle. A key study by Goldlust et al. (1995) provided quantitative data on these interactions.[4]

| Enzyme | Effect of this compound | Quantitative Data (from Goldlust et al., 1995)[4] | Putative Consequence |

| Glutamic Acid Decarboxylase (GAD) | Stimulation | Stimulates at 1.0-2.5 mM[3] | Increased GABA synthesis |

| GABA Transaminase (GABA-T) | Weak Inhibition | Ki = 17-20 mM | Reduced GABA degradation (likely not clinically relevant) |

| Branched-Chain Amino Acid Transaminase (BCAA-T) | Competitive Inhibition | Ki = 0.8-1.4 mM | Reduced glutamate synthesis from branched-chain amino acids |

| Glutamate Dehydrogenase (GDH) | Activation | Half-maximal stimulation at ~1.5 mM | Increased glutamate catabolism |

Table 1: Summary of this compound's Effects on Key Enzymes in Glutamate and GABA Metabolism

Experimental Protocols for Assessing GAD Activity

General Experimental Workflow

Radiometric Assay

This is a classic and highly sensitive method for measuring GAD activity.

-

Principle: This assay measures the enzymatic conversion of L-[1-¹⁴C]glutamate to [¹⁴C]O₂ and GABA. The amount of radiolabeled CO₂ produced is directly proportional to GAD activity.

-

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), pyridoxal 5'-phosphate (a cofactor for GAD), and the test compound (this compound or vehicle).

-

Enzyme Preparation: Use a purified GAD enzyme preparation or a tissue homogenate (e.g., from rodent brain).

-

Initiation of Reaction: Add L-[1-¹⁴C]glutamate to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Trapping of [¹⁴C]O₂: The reaction is carried out in a sealed vessel containing a trapping agent for CO₂ (e.g., a filter paper soaked in a basic solution like hyamine hydroxide).

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., sulfuric acid), which releases the dissolved [¹⁴C]O₂ from the solution.

-

Quantification: The radioactivity trapped on the filter paper is measured using a scintillation counter. GAD activity is expressed as nmol of CO₂ produced per minute per mg of protein.

-

Spectrophotometric/Colorimetric Assay

This method offers a non-radioactive alternative for measuring GAD activity.

-

Principle: The decarboxylation of glutamate by GAD consumes a proton, leading to an increase in the pH of the reaction medium. This pH change can be monitored using a pH indicator dye.

-

Protocol Outline:

-

Reaction Buffer: A weakly buffered solution (e.g., sodium acetate buffer, pH 4.6-5.0) containing a pH indicator dye (e.g., bromocresol green) is used.

-

Reaction Components: The reaction mixture includes the enzyme source, pyridoxal 5'-phosphate, and the test compound.

-

Initiation and Monitoring: The reaction is initiated by the addition of glutamate. The change in absorbance of the pH indicator at a specific wavelength (e.g., 620 nm for bromocresol green) is monitored over time using a spectrophotometer or a microplate reader.

-

Calculation: The rate of change in absorbance is proportional to the rate of the enzymatic reaction.

-

HPLC-Based Assay

High-performance liquid chromatography (HPLC) provides a direct and accurate measurement of the product, GABA.

-

Principle: This method involves the separation and quantification of GABA produced in the enzymatic reaction using HPLC.

-

Protocol Outline:

-

Enzymatic Reaction: The GAD reaction is performed as described in the radiometric assay (without the radiolabel).

-

Reaction Termination: The reaction is stopped, often by adding an acid or by heat inactivation.

-

Derivatization: GABA is derivatized with a fluorogenic or chromogenic reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) to enhance its detection.

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (fluorescence or UV-Vis).

-

Quantification: The concentration of GABA is determined by comparing the peak area of the sample to a standard curve of known GABA concentrations.

-

Conclusion and Future Directions

The therapeutic efficacy of this compound is multifaceted, with its primary interaction at the α2δ-1 subunit of VGCCs being a key determinant of its action. However, the evidence supporting its modulatory role in GABA synthesis, particularly its stimulation of GAD, cannot be overlooked. The collective impact of increased GABA synthesis and altered glutamate metabolism likely contributes to the overall enhancement of GABAergic inhibition observed with this compound administration.

For drug development professionals, understanding these dual mechanisms of action is critical. Targeting the α2δ-1 subunit remains a primary strategy for developing novel gabapentinoids. However, exploring compounds that also positively modulate GAD activity could offer a synergistic approach to enhancing inhibitory neurotransmission, potentially leading to more effective therapeutics for epilepsy, neuropathic pain, and other neurological disorders.

Future research should focus on definitively quantifying the in vivo contribution of GAD stimulation to the therapeutic effects of this compound. Advanced neuroimaging techniques, such as magnetic resonance spectroscopy (MRS), can provide real-time measurements of GABA and glutamate levels in the human brain, offering a translational bridge between preclinical enzymatic assays and clinical outcomes. Furthermore, a deeper investigation into the specific interactions between this compound and the different isoforms of GAD may reveal opportunities for designing more selective and potent modulators of GABA synthesis. A comprehensive understanding of these intricate molecular interactions will undoubtedly pave the way for the next generation of therapies targeting the GABAergic system.

References

- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Impact of this compound Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of anticonvulsant drug this compound on the enzymes in metabolic pathways of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabapentin's Interaction with the L-alpha-amino Acid Transporter System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between the anticonvulsant drug gabapentin and the L-alpha-amino acid transporter system, with a primary focus on the L-type Amino Acid Transporter 1 (LAT1). This compound, a structural analog of the neurotransmitter GABA, does not directly interact with GABA receptors but exerts its therapeutic effects through other mechanisms, including its transport across biological barriers by amino acid transporters.[1][2] Understanding the kinetics and mechanisms of this transport is crucial for optimizing drug delivery to the central nervous system and other target tissues. This document summarizes key quantitative data, details common experimental protocols used to investigate this interaction, and provides visual representations of the transport mechanism and experimental workflows.

Introduction

This compound is widely prescribed for the treatment of epilepsy and neuropathic pain.[2] Its ability to cross the blood-brain barrier (BBB) is a critical aspect of its clinical efficacy.[3] This transport is not mediated by passive diffusion but rather by an active transport process involving amino acid transporters.[1][3] Specifically, the system L transporters, and in particular LAT1 (SLC7A5), have been identified as the primary carriers for this compound across cellular membranes, including the intestinal epithelium and the BBB.[4][5][6]

LAT1 is a sodium- and pH-independent antiporter that facilitates the transport of large neutral amino acids such as leucine and phenylalanine.[4][7] It forms a heterodimeric complex with the glycoprotein 4F2hc (CD98 or SLC3A2), which is essential for its localization and stability in the plasma membrane.[4][8] The transport of this compound via LAT1 is a competitive process, with endogenous amino acids vying for the same binding site.[9] This guide will delve into the specifics of this interaction, providing the quantitative data and methodological details necessary for researchers in the field.

Mechanism of Interaction

This compound, despite being a gamma-amino acid, can adopt a conformation that mimics L-leucine, allowing it to be recognized and transported by the L-alpha-amino acid transporter system.[9] The primary transporter involved in this process is LAT1, which functions as an obligatory exchanger, meaning it transports one molecule into the cell while simultaneously transporting another out.[10]

The interaction of this compound with LAT1 is characterized by the following key features:

-

Competitive Inhibition: this compound competes with endogenous large neutral amino acids, such as L-leucine, for binding to the LAT1 transporter. This has been demonstrated in studies where the uptake of this compound is inhibited by the presence of these amino acids, and vice versa.[9]

-

Saturable Transport: The transport of this compound via LAT1 is a saturable process, meaning that as the concentration of this compound increases, the rate of transport reaches a maximum (Vmax). This is a hallmark of carrier-mediated transport.[3][10]

-

Sodium-Independence: The transport of this compound by LAT1 is not dependent on the sodium gradient across the cell membrane, a characteristic feature of the system L transporters.[4]

The proposed mechanism involves this compound binding to the outward-facing conformation of LAT1. Following binding, the transporter undergoes a conformational change to an inward-facing state, releasing this compound into the cytoplasm. This process is coupled with the binding and outward transport of an intracellular amino acid.

References

- 1. Multiple sites and actions of this compound-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound anticonvulsant action in rats: disequilibrium with peak drug concentrations in plasma and brain microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo monitoring of this compound in rats: a microdialysis study coupled to capillary electrophoresis and laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid isolation of synaptoneurosomes and postsynaptic densities from adult mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A microdialysis study on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pub.dzne.de [pub.dzne.de]

- 10. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Gabapentin in Rodent Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing gabapentin in established rodent models of neuropathic pain. The information is intended to guide researchers in the design and execution of preclinical studies to evaluate the efficacy of this compound and other potential analgesics.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant clinical challenge. Rodent models that mimic the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, are crucial for understanding the underlying pathophysiology and for the development of novel therapeutics. This compound, an anticonvulsant, is a first-line treatment for neuropathic pain in humans.[1][2][3][4] Its efficacy in preclinical rodent models is well-documented, making it a standard positive control in analgesic drug discovery.

The primary mechanism of action of this compound involves its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[1][2][5][6][7] This interaction inhibits the trafficking of these channels to the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[1][5][6][7] this compound may also exert its analgesic effects through the modulation of other targets, including NMDA receptors and inflammatory cytokines, as well as by stimulating descending noradrenergic inhibitory pathways.[1][5][6]

Rodent Models of Neuropathic Pain

Several surgical models are commonly used to induce neuropathic pain in rodents. The following protocols describe three of the most widely utilized models: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).

Table 1: Comparison of Neuropathic Pain Models

| Model | Surgical Procedure | Key Pathological Feature | Typical Behavioral Manifestations |

| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve with chromic gut sutures. | Inflammation and compression of the sciatic nerve. | Mechanical allodynia, thermal hyperalgesia, and cold allodynia. |

| Spared Nerve Injury (SNI) | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact. | Axotomy of specific nerve branches, leading to central sensitization. | Robust and persistent mechanical allodynia and cold allodynia in the sural nerve territory. |

| Spinal Nerve Ligation (SNL) | Tight ligation of the L5 and/or L6 spinal nerves. | Direct injury to the spinal nerves, causing peripheral and central changes. | Pronounced mechanical allodynia and thermal hyperalgesia. |

Experimental Protocols

Chronic Constriction Injury (CCI) Model

This model, first described by Bennett and Xie, involves the loose ligation of the sciatic nerve, leading to the development of pain hypersensitivity.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereomicroscope

-

Fine surgical instruments (forceps, scissors)

-

4-0 chromic gut sutures

-

Sterile gauze and antiseptic solution

Procedure:

-

Anesthetize the rodent (e.g., rat or mouse) with isoflurane.

-

Shave and sterilize the skin over the lateral aspect of the thigh.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully free the nerve from the surrounding connective tissue.

-

Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle layer and skin with appropriate sutures.

-

Allow the animal to recover from anesthesia. Pain behaviors typically develop within a week.[8]

Spared Nerve Injury (SNI) Model

The SNI model produces a highly reproducible and long-lasting neuropathic pain state.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereomicroscope

-

Fine surgical instruments (forceps, scissors, needle holder)

-

6-0 silk suture

-

Sterile gauze and antiseptic solution

Procedure:

-

Anesthetize the rodent.

-

Shave and sterilize the skin over the lateral thigh.

-

Make a skin incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Isolate the common peroneal and tibial nerves.

-

Tightly ligate each of these two nerves with 6-0 silk suture and perform a distal transection, removing a small section of the distal nerve stump.

-

Take care to leave the sural nerve intact and undamaged.

-

Close the muscle and skin layers with sutures.

-

Allow for recovery. Behavioral signs of neuropathic pain develop within a few days.[9]

Spinal Nerve Ligation (SNL) Model

This model involves the ligation of spinal nerves, which is clinically relevant to conditions like radiculopathy.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereomicroscope

-

Fine surgical instruments (forceps, rongeurs)

-

6-0 silk suture

-

Sterile gauze and antiseptic solution

Procedure:

-

Anesthetize the rodent.

-

Make a midline incision on the back at the level of the L4-S2 vertebrae.[10]

-

Separate the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.[10]

-

Carefully remove the L6 transverse process to visualize the L5 and L6 spinal nerves.

-

Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[10] In some variations, the L6 nerve is also ligated.

-

Ensure that the ligation is secure.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover. Neuropathic pain behaviors typically manifest within a few days.

Behavioral Assessment of Neuropathic Pain

The efficacy of this compound is assessed by its ability to reverse the pain-like behaviors induced by the nerve injury models. The two most common behavioral tests are the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.

Materials:

-

Von Frey filaments (a series of calibrated monofilaments that exert a specific force)

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Place the animal in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 20-30 minutes.[11][12]

-

Starting with a filament of low force, apply the filament perpendicularly to the plantar surface of the hind paw until it buckles.[11][13]

-

Hold the filament in place for 2-3 seconds.

-

A positive response is a sharp withdrawal or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold.[13][14] If there is no response, the next higher force filament is used. If there is a response, the next lower force filament is used.[13]

-

The pattern of responses is used to calculate the 50% withdrawal threshold.

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a radiant heat source.[15][16][17][18]

Materials:

-

Hargreaves apparatus (radiant heat source)

-

Glass platform

-

Plexiglas enclosures

Procedure:

-

Place the animal in a Plexiglas enclosure on the glass platform of the Hargreaves apparatus and allow it to acclimate for 15-20 minutes.[15][17]

-

Position the radiant heat source directly under the plantar surface of the hind paw to be tested.[15][17]

-

Activate the heat source. A timer will automatically start.[15]

-

The timer stops when the animal withdraws its paw.[15] The time taken for withdrawal is the paw withdrawal latency.

-

A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage in the absence of a response.[15][17]

This compound Dosing and Administration

The following table summarizes typical dosing regimens for this compound in rodent models of neuropathic pain.

Table 2: this compound Dosing Regimens

| Species | Dose Range (mg/kg) | Route of Administration | Frequency | Efficacy Notes |

| Rat | 30 - 300 | Intraperitoneal (i.p.), Oral (p.o.) | Once daily or twice daily | A dose of 100 mg/kg is commonly reported as effective in reversing mechanical allodynia and thermal hyperalgesia in CCI and SNL models.[3][4][19][20][21][22] |

| Mouse | 30 - 100 | Intraperitoneal (i.p.), Oral (p.o.) | Once daily | A dose of 100 mg/kg has been shown to be effective in reducing allodynia in the SNL model.[10][19] |

Note: The optimal dose and administration schedule may vary depending on the specific model, species, and strain of the rodent, as well as the specific research question. It is recommended to perform a dose-response study to determine the most effective dose for a particular experimental setup.

Data Presentation and Analysis

All quantitative data from behavioral tests should be summarized in tables and analyzed using appropriate statistical methods. Data is typically presented as the mean ± standard error of the mean (SEM). Statistical significance is often determined using analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.

Table 3: Example Data Table for Von Frey Test

| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |

| Sham + Vehicle | 8 | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.0 ± 1.2 |

| CCI + Vehicle | 8 | 15.5 ± 1.0 | 2.5 ± 0.4 | 2.8 ± 0.5 |

| CCI + this compound (100 mg/kg) | 8 | 15.3 ± 1.2 | 2.7 ± 0.3* | 10.5 ± 0.9# |

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle

Table 4: Example Data Table for Hargreaves Test

| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-Injury Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) |

| Sham + Vehicle | 8 | 12.1 ± 0.8 | 11.9 ± 0.9 | 12.3 ± 0.7 |

| CCI + Vehicle | 8 | 12.3 ± 0.7 | 5.2 ± 0.5 | 5.5 ± 0.6 |

| CCI + this compound (100 mg/kg) | 8 | 12.0 ± 0.9 | 5.4 ± 0.4* | 9.8 ± 0.8# |

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle

Visualizations

Mechanism of Action of this compound in Neuropathic Pain

Caption: Signaling pathway of this compound in attenuating neuropathic pain.

Experimental Workflow for Evaluating this compound Efficacy

References

- 1. researchgate.net [researchgate.net]

- 2. This compound—Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Implications and mechanism of action of this compound in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. implications-and-mechanism-of-action-of-gabapentin-in-neuropathic-pain - Ask this paper | Bohrium [bohrium.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. This compound alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Von Frey test [bio-protocol.org]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]

- 17. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 19. youtube.com [youtube.com]

- 20. Analgesic effect of this compound in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scirp.org [scirp.org]

- 22. Effect of Pregabalin and this compound on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]

Application Notes and Protocols for In Vivo Assessment of Gabapentin's Anticonvulsant Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gabapentin is an anticonvulsant medication utilized in the management of partial seizures and neuropathic pain.[1][2] Its mechanism of action is distinct from many other antiepileptic drugs, primarily involving the inhibition of the α2δ-1 subunit of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate.[1][2] This document provides detailed application notes and protocols for assessing the anticonvulsant properties of this compound in various preclinical in vivo models. These models are crucial for understanding its efficacy and mechanism of action.

Mechanism of Action Signaling Pathway

The primary mechanism of action for this compound's anticonvulsant effect is believed to be its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2][3] This interaction leads to a reduction in the trafficking of these channels to the presynaptic terminal, resulting in decreased calcium influx and a subsequent reduction in the release of excitatory neurotransmitters.

Experimental Models and Protocols

Several well-established in vivo models are used to evaluate the anticonvulsant efficacy of compounds like this compound. The following sections detail the protocols for some of the most common models.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[4][5][6]

Experimental Workflow:

Detailed Protocol:

-

Animals: Male CF-1 or C57BL/6 mice are commonly used.[4] Animals should be allowed to acclimatize for at least 5 days before the experiment.[5]

-

Drug Administration: A control group receives a vehicle (e.g., 0.2 ml normal saline), while the test group receives this compound. Administration is typically intraperitoneal (i.p.).[7]

-

Procedure:

-

60 minutes after drug administration, apply a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice.[4]

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using an electroconvulsiometer.[4][7]

-

Immediately after the stimulus, place the animal in an observation cage.

-

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension (THE) phase of the seizure.[4][7] Abolition of the hindlimb tonic extensor component is considered protection.[4][5]

-

Data Analysis: The percentage of animals protected from THE in the this compound-treated group is compared to the vehicle-treated group. The dose that protects 50% of the animals (ED50) can also be calculated.

Quantitative Data for this compound in MES Test:

| Parameter | Value | Species | Reference |

| Protection against THE | 83.34% | Mice | [7][8] |

| ED50 | Varies by study | Rats/Mice | [1] |

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures, acting through the antagonism of GABA-A receptors.[6][9]

Experimental Workflow:

Detailed Protocol:

-

Animals: Mice are commonly used for this model.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or oral).

-

Procedure:

-

Following the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., subcutaneously or intraperitoneally).

-

Immediately place the animal in an observation chamber.

-

-

Endpoint: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure, the duration of seizures, and the severity of seizures (often using a scoring system). The absence of clonic seizures is a common endpoint for protection.

-

Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups. The dose that increases the seizure threshold by 50% (TID50) can be calculated in the intravenous PTZ infusion model.[10][11]

Quantitative Data for this compound in PTZ Test:

| Parameter | Value | Species | Reference |

| Seizure Prevention | Ineffective in preventing seizures, but reduces severity and mortality. | Mice | [7][8] |

| Mortality Rate | 16.67% (vs. 100% in control) | Mice | [7][8] |

| TID50 (for tonic extensor) | 69 mg/kg i.p. | Mice | [10] |

| Seizure Protection | 41.66% - 66.66% (doses of 100-600mg/kg) | Not Specified | [12] |

6-Hz Psychomotor Seizure Test

The 6-Hz test is considered a model of therapy-resistant partial seizures.

Experimental Workflow:

Detailed Protocol:

-

Animals: Male albino Swiss mice are often used.[13]

-

Drug Administration: this compound or vehicle is administered intraperitoneally.[13]

-

Procedure:

-

After the designated pre-treatment time, a 6 Hz electrical stimulus (e.g., 32 mA for 3 seconds) is delivered via corneal electrodes.[13]

-

Animals are then placed in individual cages for observation.

-

-

Endpoint: Protection is defined as the absence of a seizure, with the animal exhibiting normal exploratory behavior.[13]

-

Data Analysis: The percentage of protected animals is determined, and an ED50 can be calculated.

Quantitative Data for this compound in 6-Hz Test:

| Parameter | Doses Tested | Species | Reference |

| ED50 Determination | 5-80 mg/kg | Mice | [13] |

Amygdala Kindling Model

The amygdala kindling model is a widely accepted model for studying temporal lobe epilepsy, particularly complex partial seizures.[14][15][16]

Experimental Workflow:

Detailed Protocol:

-

Animals: Rats are typically used for this model.

-

Surgery: An electrode is surgically implanted into the amygdala. Surface electrodes may also be placed to record EEG activity.[16]

-

Kindling Procedure: After a recovery period, a low-level electrical stimulus is applied to the amygdala daily or twice daily until the animals consistently exhibit generalized seizures (fully kindled).[16][17]

-

Drug Testing:

-

Once fully kindled, animals are treated with this compound or vehicle.

-

After a pre-treatment period, a threshold electrical stimulation is delivered to the amygdala.

-

-

Endpoint: The severity of the resulting seizure is scored using the Racine scale, and the duration of the afterdischarge (epileptiform activity on EEG) is measured.[16]

-

Data Analysis: The seizure scores and afterdischarge durations in the this compound-treated group are compared to the vehicle-treated group.

Quantitative Data for this compound in Amygdala Kindling Model:

| Parameter | Dose | Effect | Species | Reference |

| Anticonvulsant Effect | As low as 10 mg/kg | Exerts an anticonvulsant effect. | Immature Rats | [17] |

| Focal Seizure Threshold | 50 and 100 mg/kg i.p. | Dose-dependently increased threshold. | Rats | [14] |

| Seizure Progression | 50 and 100 mg/kg i.p. | Inhibited progression from focal to generalized seizures. | Rats | [14] |

Chemically-Induced Seizure Models

Models using chemoconvulsants like pilocarpine and kainic acid are valuable for studying specific aspects of epilepsy, such as status epilepticus and temporal lobe epilepsy.[18][19][20]

-

Pilocarpine Model: This model reproduces features of human temporal lobe epilepsy, including an initial status epilepticus followed by a latency period and spontaneous recurrent seizures.[18][21] this compound treatment during the latency period has been shown to reduce reactive gliosis and neuronal loss.[18][21]

-

Kainic Acid Model: Kainic acid, a glutamate analog, induces seizures by activating ionotropic glutamate receptors.[20] this compound has been shown to decrease kainic acid-induced seizure activity in vivo.[19]

The protocols for these models generally involve systemic administration of the chemoconvulsant and subsequent observation of seizure behavior and neurological changes, with or without this compound pre-treatment.

The in vivo models described provide a robust platform for evaluating the anticonvulsant properties of this compound. The choice of model depends on the specific research question, with the MES and PTZ tests being suitable for initial screening, while the kindling and chemically-induced seizure models offer insights into more specific types of epilepsy and the underlying neurobiology of this compound's action. The provided protocols and data serve as a comprehensive guide for researchers in the field of epilepsy and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. This compound-lactam, a close analogue of the anticonvulsant this compound, exerts convulsant activity in amygdala kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 16. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

- 17. Anticonvulsant efficacy of this compound on kindling in the immature brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound administration reduces reactive gliosis and neurodegeneration after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring Gabapentin-Induced GABA Synthesis with NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for utilizing NMR spectroscopy to measure Gabapentin-induced changes in GABA synthesis. It is intended to guide researchers in designing and executing robust experiments to investigate the neurochemical effects of this compound and similar neuroactive compounds.

Mechanism of Action: this compound and GABA Synthesis

This compound's primary mechanism is not direct interaction with GABA receptors.[1][8] Instead, it is understood to modulate GABAergic tone through several indirect pathways. A key proposed mechanism is the enhancement of GABA synthesis.[1][5] This is thought to occur through the modulation of enzymes involved in the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. Specifically, this compound may increase the activity of glutamate decarboxylase (GAD), the enzyme that converts glutamate to GABA, and inhibit branched-chain amino acid transaminase (BCAA-t), which can lead to a decrease in glutamate synthesis.[1][9][10] Additionally, this compound binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, which is thought to reduce the release of excitatory neurotransmitters.[3][8][11]

Signaling Pathway of this compound-Induced GABA Synthesis

Caption: Proposed mechanism of this compound on GABA synthesis.

Quantitative Data Summary

Several studies have quantified the effect of this compound on brain GABA concentrations using in vivo ¹H-MRS. The results consistently demonstrate a significant increase in GABA levels following this compound administration.

| Study Type | Magnetic Field Strength | Brain Region | This compound Dosage | Average GABA Increase (%) | Glutamate Change | Reference |

| In vivo Human | 7 Tesla | Visual Cortex | 900 mg | 55.7% | No significant change | [9] |

| In vivo Human | 4.1 Tesla | Occipital Cortex | Not specified | 48% | Not reported | [9] |

| In vivo Human | 2.1 Tesla | Occipital Cortex | Not specified | 55% | Not reported | [9] |

| Ex vivo Human Neocortical Slices | Not Applicable | Neocortex | 100 µM | 15% | Not reported |

Experimental Protocols

In Vivo ¹H-MRS Protocol for Measuring GABA in the Human Brain

This protocol outlines the use of Magnetic Resonance Spectroscopy (MRS) to non-invasively measure GABA concentrations in a specific brain region of interest (VOI) before and after the administration of this compound. The MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is the most widely used and recommended technique for GABA editing at 3T.[12][13]

1. Subject Preparation:

-

Obtain informed consent from all participants.

-

Screen subjects for any contraindications to MRI (e.g., metallic implants, claustrophobia).

-

Instruct subjects to abstain from alcohol and caffeine for 24 hours prior to the scan.

-

A baseline scan should be performed before this compound administration.

2. This compound Administration:

-

Administer a single oral dose of this compound (e.g., 900 mg).[4][9]

-

The post-administration scan should be timed to coincide with the peak plasma concentration of this compound, typically 2-3 hours after ingestion.

3. MRI and MRS Acquisition:

-

Scanner: 3T or 7T MRI scanner.

-

Localization: Acquire high-resolution T1-weighted anatomical images to accurately place the volume of interest (VOI). A common VOI for GABA measurement is a 3x3x3 cm³ voxel in the occipital or prefrontal cortex.[13][14]

-

Shimming: Perform automated and manual shimming of the VOI to achieve a water line width of < 10 Hz.[15]

-

MEGA-PRESS Sequence:

-

This J-difference editing technique consists of interleaved 'edit-ON' and 'edit-OFF' acquisitions.[12]

-

The 'edit-ON' pulse is applied at 1.9 ppm to refocus the coupled GABA signal at 3.0 ppm.[12]

-

The 'edit-OFF' pulse is typically applied at a symmetrical frequency away from the water peak (e.g., 7.5 ppm).

-

Typical Parameters (3T):

-

Repetition Time (TR): 1500-2000 ms

-

Echo Time (TE): 68 ms

-

Number of Averages: 256-320

-

Acquisition time: Approximately 10-15 minutes.

-

-

4. Data Analysis:

-

The 'edit-ON' and 'edit-OFF' spectra are subtracted to reveal the edited GABA signal at 3.0 ppm, while canceling out the overlapping creatine signal.[13]

-

Use a specialized software package (e.g., Gannet, LCModel) for spectral fitting and quantification of the GABA peak area.

-

GABA concentration is typically referenced to an internal standard, most commonly the unsuppressed water signal from the same VOI.

-

The GABA signal measured with standard MEGA-PRESS includes contributions from macromolecules (MM) and is often referred to as GABA+.[14]

Experimental Workflow for In Vivo ¹H-MRS Study

Caption: Workflow for an in vivo ¹H-MRS study of this compound effects.

Ex Vivo NMR Protocol for GABA Measurement in Brain Tissue

This protocol is suitable for preclinical studies using animal models or for analyzing human brain tissue slices. It allows for higher resolution NMR than in vivo studies.

1. Tissue Preparation:

-

Obtain brain tissue (e.g., from rodents treated with this compound or control vehicle) or human neocortical slices.[16]

-

For slice preparations, incubate the tissue in artificial cerebrospinal fluid (aCSF) with or without this compound (e.g., 100 µM) for a specified period (e.g., 3 hours) at 34°C, saturated with 95% O₂/5% CO₂.[16]

-